

1-Ethyl-3-methylimidazolium chloride melting point and thermal stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-3-methylimidazolium chloride**

Cat. No.: **B1222302**

[Get Quote](#)

An In-depth Technical Guide to the Melting Point and Thermal Stability of **1-Ethyl-3-methylimidazolium chloride**

This technical guide provides a comprehensive overview of the melting point and thermal stability of the ionic liquid **1-Ethyl-3-methylimidazolium chloride** ([EMIM]Cl). It is intended for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of the analytical workflows.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium chloride

1-Ethyl-3-methylimidazolium chloride, with the chemical formula C₆H₁₁CIN₂, is an organic salt and a well-known room-temperature ionic liquid (RTIL).^[1] It is recognized for its unique properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, which make it a versatile solvent for various organic reactions.^[1]

Melting Point

The melting point of **1-Ethyl-3-methylimidazolium chloride** has been determined by multiple sources, with slight variations in the reported values. These discrepancies can arise from differences in the purity of the sample and the experimental conditions used for measurement. A summary of the reported melting points is presented in Table 1.

Table 1: Reported Melting Points of **1-Ethyl-3-methylimidazolium chloride**

Melting Point (°C)	Enthalpy of Fusion (ΔH_{fus}) (kJ mol ⁻¹)	Reference
77–79	Not Reported	[1][2][3]
87	Not Reported	[4]
86 (± 1)	14.2 (± 0.7)	[5]

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter for its application, especially at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of ionic liquids.^[6] The decomposition temperature of **1-Ethyl-3-methylimidazolium chloride** has been investigated, and the key findings are summarized in Table 2.

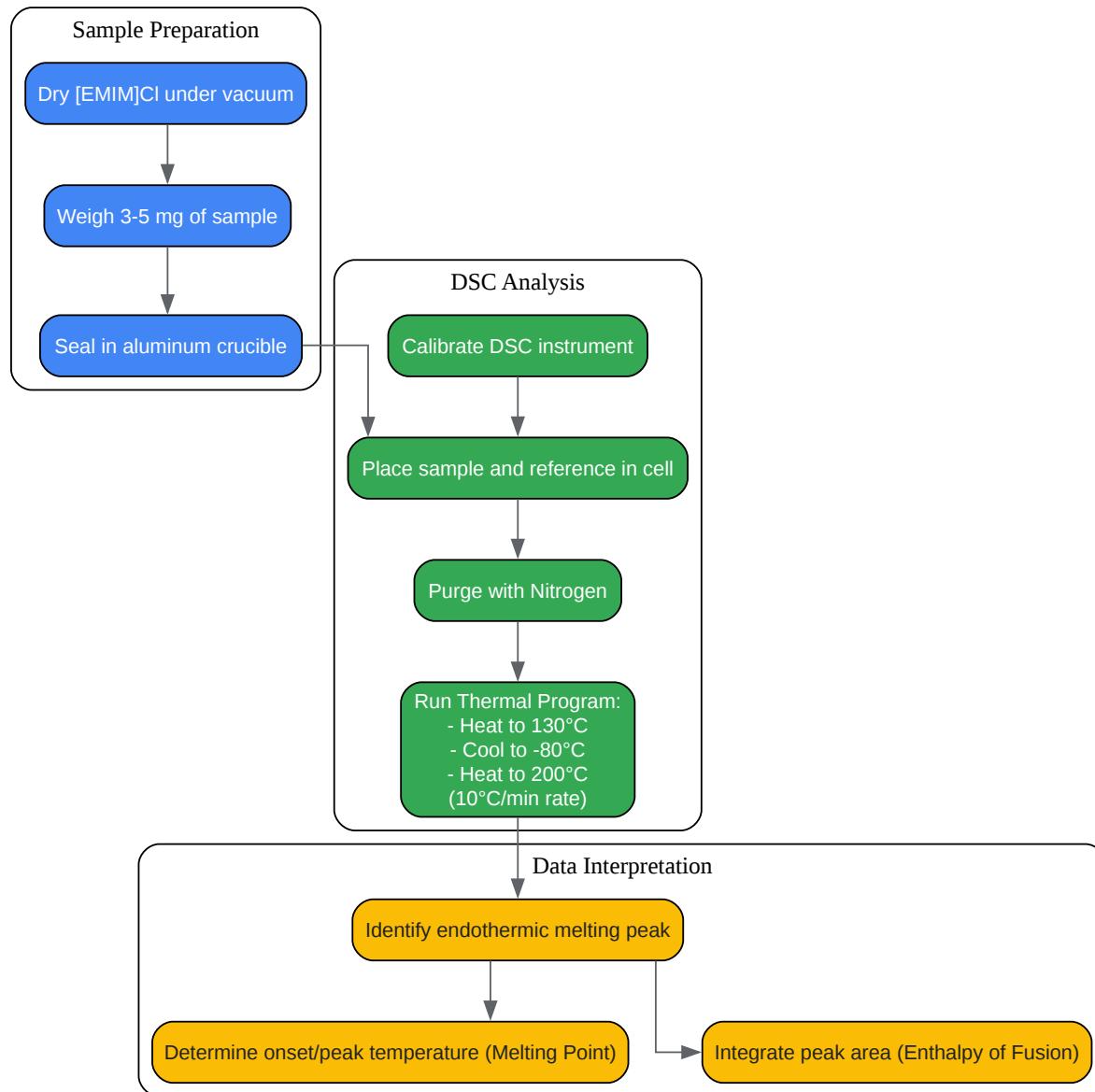
Table 2: Thermal Stability Data for **1-Ethyl-3-methylimidazolium chloride**

Parameter	Temperature (°C)	Conditions	Reference
Decomposition Temperature (Onset of DTG)	233 (± 5)	Heating rate of 1 K min ⁻¹	[5]
Maximum Operation Temperature (24 h)	132	Estimated from dynamic TGA	[5]
Maximum Operation Temperature (8000 h)	76	Estimated from dynamic TGA	[5]

The thermal decomposition of **1-Ethyl-3-methylimidazolium chloride** under heating leads to the formation of characteristic molecular fragments, including CH₃⁺, NH⁺, X⁺, CH₃X⁺, and C₂H₅X⁺ (where X = Cl).^[5]

Experimental Protocols

The determination of the melting point and thermal stability of **1-Ethyl-3-methylimidazolium chloride** relies on well-established analytical techniques. The following sections detail the typical experimental protocols for these measurements.


Determination of Melting Point by Differential Scanning Calorimetry (DSC)

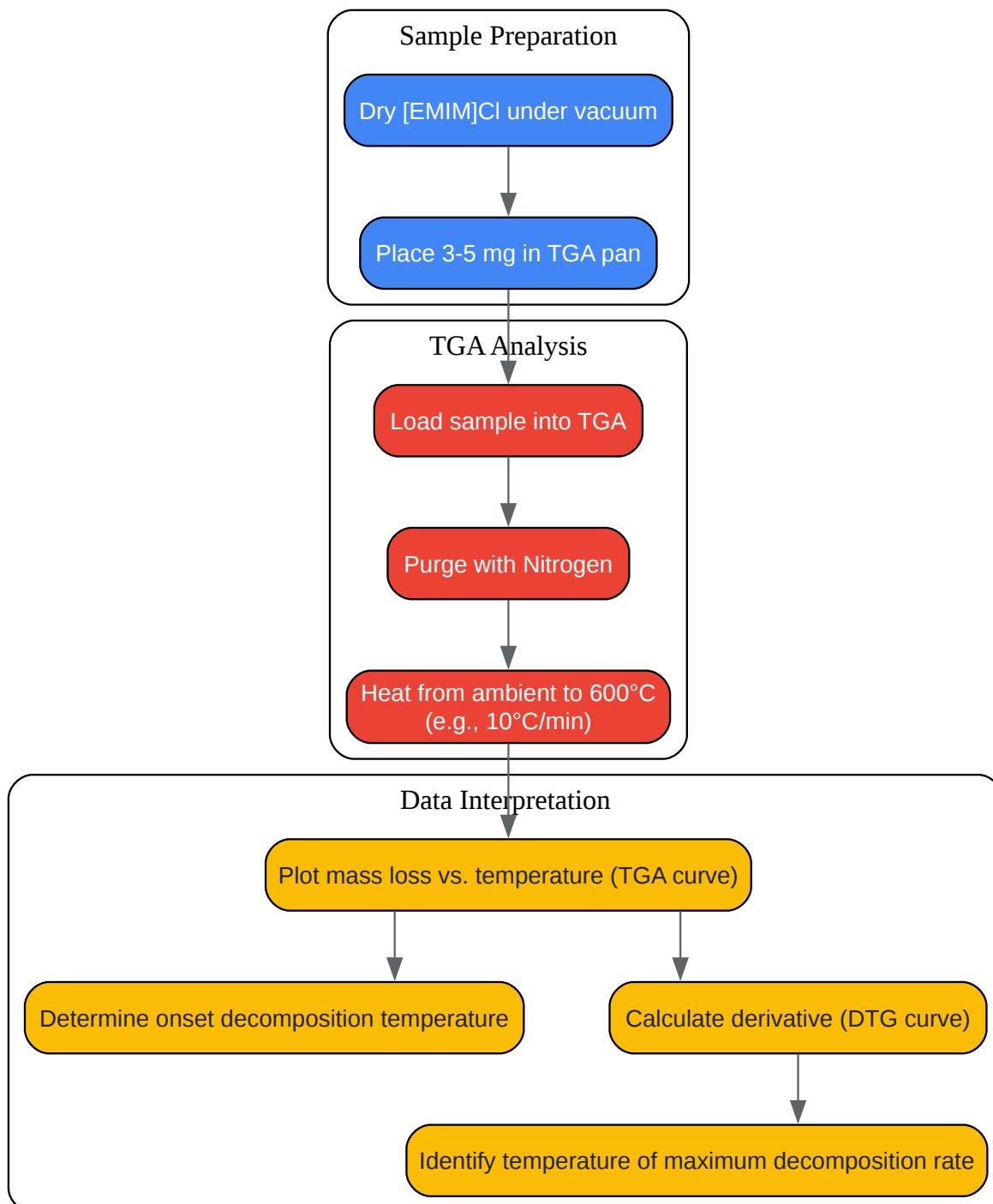
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

- **Sample Preparation:** A small amount of the **1-Ethyl-3-methylimidazolium chloride** sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible.^[7] Prior to analysis, the sample should be dried under vacuum to remove any residual moisture, which can affect the accuracy of the measurement.^[8]
- **Instrument Setup:** The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. A nitrogen atmosphere is typically maintained in the sample chamber to prevent oxidative degradation.^[9]
- **Thermal Program:** A common thermal program involves an initial heating cycle to erase the thermal history of the sample, followed by a controlled cooling and a subsequent heating cycle.^[10] A typical procedure is as follows:
 - Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 130 °C) at a constant heating rate (e.g., 10 °C/min).^[10]
 - Cool the sample to a low temperature (e.g., -80 °C) at a controlled cooling rate (e.g., 10 °C/min) to observe crystallization.^[10]
 - Heat the sample again to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).^[10]
- **Data Analysis:** The melting point is determined from the onset temperature or the peak temperature of the endothermic melting peak observed in the second heating scan. The

enthalpy of fusion is calculated by integrating the area of the melting peak.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination using DSC.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

- Sample Preparation: A small amount of the **1-Ethyl-3-methylimidazolium chloride** sample (typically 3-5 mg) is placed in a TGA sample pan (e.g., aluminum or platinum).[7] The sample should be dried under vacuum prior to analysis.[8]
- Instrument Setup: The TGA instrument's balance is tared, and the sample is loaded. A controlled atmosphere, typically an inert gas like nitrogen, is purged through the furnace to prevent oxidation.[9]
- Thermal Program: The sample is heated over a defined temperature range (e.g., from ambient to 600 °C) at a constant heating rate (e.g., 1 K/min to 10 K/min).[5][9]
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, which indicates the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss, and its peak indicates the temperature of the maximum decomposition rate.

[Click to download full resolution via product page](#)**Caption:** Workflow for Thermal Stability Determination using TGA.

Conclusion

1-Ethyl-3-methylimidazolium chloride is an ionic liquid with a well-defined melting point, typically in the range of 77-87 °C. Its thermal stability is also well-characterized, with a decomposition temperature around 233 °C under slow heating rates. The experimental protocols for determining these properties, primarily DSC and TGA, are standardized and provide reliable data for the application of this ionic liquid in various scientific and industrial fields. The information presented in this guide serves as a valuable technical resource for professionals working with **1-Ethyl-3-methylimidazolium chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-3-methylimidazolium chloride | 65039-09-0 [chemicalbook.com]
- 2. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 3. 氯化 1-乙基-3-甲基咪唑鎓 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Ethyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajer.org [ajer.org]
- 10. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethyl-3-methylimidazolium chloride melting point and thermal stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222302#1-ethyl-3-methylimidazolium-chloride-melting-point-and-thermal-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com